molecular formula C11H8F3N3O2 B2693231 1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1975117-97-5

1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2693231
CAS No.: 1975117-97-5
M. Wt: 271.199
InChI Key: NIWMDIMXPNHVTB-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for various synthetic and industrial applications.

Preparation Methods

The synthesis of 1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired purity and efficiency.

Chemical Reactions Analysis

1-(2-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of stability, bioavailability, and reactivity. Similar compounds include other trifluoromethylated pyrazoles and related heterocyclic compounds. The presence of the trifluoromethyl group in these compounds often imparts similar properties, but the specific arrangement and functional groups in this compound provide distinct advantages in certain applications .

Properties

IUPAC Name

1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-6(10(18)19)5-17(16-9)8-4-2-1-3-7(8)15/h1-5H,15H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMDIMXPNHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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